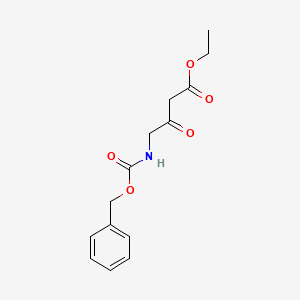

Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 3-oxo-4-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-2-19-13(17)8-12(16)9-15-14(18)20-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNLTCWHKVPONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437624 | |

| Record name | Ethyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67706-69-8 | |

| Record name | Ethyl 3-oxo-4-[[(phenylmethoxy)carbonyl]amino]butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67706-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry. As a derivative of a β-keto ester and an N-protected amino acid, it combines the reactive potential of both functionalities. The β-keto ester moiety provides a versatile scaffold for a variety of carbon-carbon and carbon-heteroatom bond formations, while the benzyloxycarbonyl (Cbz) protected amine group allows for its incorporation into peptide-like structures and other complex nitrogen-containing molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering insights for its effective utilization in research and drug development.

Physicochemical Properties

The precise experimental determination of all physicochemical properties of this compound is not extensively documented in publicly available literature. However, based on its structure and data from chemical suppliers, the following properties are reported or predicted.

| Property | Value | Source |

| CAS Number | 67706-69-8 | [1][2] |

| Molecular Formula | C₁₄H₁₇NO₅ | [1] |

| Molecular Weight | 279.29 g/mol | [1] |

| Predicted Boiling Point | 425.7 ± 35.0 °C | [1] |

| Predicted Density | 1.192 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 10.12 ± 0.46 | [1] |

| Storage Temperature | Room Temperature | [1] |

Note: The boiling point, density, and pKa are predicted values and should be used as estimates. Experimental verification is recommended for precise applications.

Chemical Structure and Spectroscopic Analysis

The structure of this compound features a central butanoate chain with a ketone at the 3-position, an ethyl ester at the 1-position, and a Cbz-protected amine at the 4-position.

Caption: Chemical structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), methylene protons adjacent to the ketone and the Cbz-protected amine, a methine proton, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the ester and ketone, the carbamate carbonyl, the carbons of the ethyl group, the aliphatic carbons of the butanoate chain, and the carbons of the benzyl and phenyl groups.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone, ester, and carbamate functionalities, typically in the range of 1650-1750 cm⁻¹. N-H stretching of the carbamate and C-H stretching of the aliphatic and aromatic portions will also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 279.29, along with fragmentation patterns characteristic of the loss of the ethyl ester, the Cbz group, and other fragments.

Synthesis and Purification

A common synthetic route to α-amino-β-keto esters involves the condensation of an N-protected amino acid with the enolate of an ester. For this compound, a plausible synthesis involves the reaction of an activated derivative of N-Cbz-glycine with the enolate of ethyl acetate.

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Methodology (Illustrative)

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is suspended in a dry aprotic solvent like tetrahydrofuran (THF). The flask is cooled to a low temperature (e.g., -78 °C for LDA). Ethyl acetate is then added dropwise to form the corresponding enolate.

-

Activation of N-Cbz-glycine: In a separate flask, N-Cbz-glycine is activated to enhance its electrophilicity. This can be achieved by converting it to an acid chloride using reagents like oxalyl chloride or thionyl chloride, or by forming an activated ester, for instance, with N,N'-carbonyldiimidazole (CDI).

-

Condensation: The solution of the activated N-Cbz-glycine is slowly added to the pre-formed enolate solution at low temperature. The reaction mixture is stirred for a specified period, allowing the condensation to proceed.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or a dilute acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three primary functional groups: the β-keto ester, the Cbz-protected amine, and the active methylene group.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound is expected to exist as an equilibrium mixture of its keto and enol tautomers. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. The enol form can be stabilized by intramolecular hydrogen bonding.

Caption: Keto-enol tautomerism of a β-keto ester.

Reactions of the β-Keto Ester Moiety

The β-keto ester functionality is a versatile handle for various synthetic transformations:

-

Alkylation: The acidic α-proton of the active methylene group can be removed by a base to form a stabilized enolate, which can then be alkylated with a variety of electrophiles.

-

Acylation: Similar to alkylation, the enolate can react with acylating agents to introduce an acyl group.

-

Decarboxylation: Under acidic or basic conditions, β-keto esters can be hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield a ketone.

-

Heterocycle Synthesis: The 1,3-dicarbonyl unit is a common precursor for the synthesis of various heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles.

Reactions Involving the Cbz-Protected Amine

The Cbz group is a robust protecting group for amines, stable to a wide range of reaction conditions. Its primary reactivity is its selective removal.

-

Deprotection: The Cbz group can be efficiently removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or by treatment with strong acids like HBr in acetic acid. This unmasks the primary amine, allowing for further functionalization, such as peptide bond formation.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of complex organic molecules, particularly those with pharmaceutical relevance.

-

Peptide and Peptidomimetic Synthesis: After deprotection of the Cbz group, the resulting aminoketoester can be incorporated into peptide chains to create modified peptides with potentially enhanced biological activity or stability. The keto group can also be further modified to introduce conformational constraints or additional functional groups.

-

Synthesis of Heterocyclic Compounds: As mentioned, the β-keto ester moiety is a key precursor for the synthesis of a wide array of heterocyclic systems that are prevalent in drug molecules.

-

Chiral Building Blocks: Reduction of the ketone functionality can lead to the formation of chiral β-hydroxy esters, which are important intermediates in the synthesis of various natural products and pharmaceuticals.

Conclusion

This compound is a versatile synthetic intermediate that holds significant potential for applications in medicinal chemistry and drug discovery. Its unique combination of a reactive β-keto ester and a protected amino group allows for a diverse range of chemical transformations. While detailed experimental data for this specific compound is limited, its properties and reactivity can be largely inferred from the well-established chemistry of its constituent functional groups. Further exploration of the synthetic utility of this compound is warranted and is likely to lead to the development of novel and efficient routes to complex and biologically active molecules.

References

-

ChemBK. Ethyl 4-(benzyloxy)-3-oxobutanoate. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Sriram, D., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125. [Link]

-

MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

-

StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. [Link]

Sources

Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate structure elucidation

An In-depth Technical Guide

Topic: Elucidating the Molecular Architecture of Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate: A Multi-modal Spectroscopic Approach

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a functionalized β-keto ester of significant interest as a versatile building block in organic synthesis and drug discovery. The precise elucidation of its molecular structure is paramount for predicting its reactivity, ensuring purity, and guaranteeing the fidelity of subsequent synthetic transformations. This technical guide provides a comprehensive, in-depth framework for the structural characterization of this molecule, moving beyond a simple recitation of data to explain the causal logic behind the analytical choices. We will synthesize data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to build a self-validating, unambiguous structural assignment. This document serves as a practical guide for researchers, offering detailed protocols, data interpretation strategies, and the theoretical underpinnings necessary for confident structure elucidation.

Molecular Overview and Inherent Tautomerism

This compound (Molecular Formula: C₁₄H₁₇NO₅, Molecular Weight: 279.29 g/mol ) is a complex organic molecule characterized by three key functional groups: an ethyl ester, a ketone, and a benzyloxycarbonyl (Cbz) protected amine.[1][2] The arrangement of the ketone on the β-carbon relative to the ester carbonyl defines it as a β-keto ester.[3]

This structural motif imparts a crucial chemical property: keto-enol tautomerism.[4] The α-protons, located on the carbon atom situated between the two carbonyl groups (C2), are significantly acidic, facilitating the formation of an enol tautomer.[4][5] This equilibrium is a dynamic process, and its position can be influenced by factors such as solvent polarity and temperature.[4] Any rigorous structural elucidation must therefore account for the potential presence of both tautomeric forms.

Caption: Keto-Enol tautomerism equilibrium for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, providing precise information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable for assigning the complete structure and assessing the keto-enol equilibrium.

¹H NMR (Proton NMR) Analysis

Rationale: Proton NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative quantities (integration).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a chemical shift reference (δ = 0.00 ppm).[4]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain stability.[4]

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be co-added to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Predicted Spectral Data & Interpretation (Keto Form):

| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Ethyl (-CH₃) | ~1.2-1.3 | Triplet (t) | 3H | Shielded alkyl protons coupled to the two -CH₂- protons of the ethyl group. |

| Methylene (C2, -CH₂-) | ~3.5 | Singlet (s) | 2H | Active methylene protons between two electron-withdrawing carbonyl groups, leading to a downfield shift. No adjacent protons to couple with. |

| Ethyl (-CH₂-) | ~4.1-4.2 | Quartet (q) | 2H | Deshielded by the adjacent ester oxygen and coupled to the three methyl protons. |

| Methylene (C4, -CH₂-) | ~4.3-4.4 | Doublet (d) | 2H | Deshielded by the adjacent ketone and nitrogen atom. Coupled to the N-H proton. |

| Benzyl (-CH₂-) | ~5.1 | Singlet (s) | 2H | Protons adjacent to the phenyl ring and carbamate oxygen. Typically a sharp singlet. |

| Amide (-NH-) | ~5.5-6.0 | Triplet (t) / Broad | 1H | Labile proton, often broad. Coupled to the adjacent C4 methylene protons. |

| Aromatic (Ph-) | ~7.3-7.4 | Multiplet (m) | 5H | Standard chemical shift for protons on a monosubstituted benzene ring. |

Note on Tautomerism: The presence of the enol form would lead to the disappearance of the C2 singlet at ~3.5 ppm and the appearance of a new vinyl proton signal (C2-H) around 5.0-5.5 ppm and a broad, downfield enolic hydroxyl (-OH) signal, often >10 ppm.[6]

¹³C NMR (Carbon NMR) Analysis

Rationale: ¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their chemical nature (e.g., sp³, sp², carbonyl).

Predicted Spectral Data & Interpretation (Keto Form):

| Assigned Carbon | Predicted δ (ppm) | Rationale |

| Ethyl (-CH₃) | ~14 | Highly shielded, standard for a terminal methyl group in an ethyl ester. |

| Methylene (C2) | ~50 | α-carbon situated between two carbonyls. |

| Ethyl (-OCH₂-) | ~62 | Carbon of the ethyl ester, deshielded by the attached oxygen. |

| Methylene (C4) | ~52-55 | Carbon adjacent to the ketone and nitrogen. |

| Benzyl (-CH₂-) | ~67 | Benzyl carbon deshielded by the adjacent oxygen and phenyl ring. |

| Aromatic (Ph-CH) | ~128-129 | Non-substituted carbons of the benzene ring. |

| Aromatic (Ph-C) | ~136 | Quaternary (ipso) carbon of the benzene ring attached to the CH₂ group. |

| Carbamate (C=O) | ~156 | Carbonyl carbon of the carbamate group, typically less deshielded than ketone/ester. |

| Ester (C=O) | ~167 | Carbonyl carbon of the ethyl ester. |

| Ketone (C=O) | ~200 | Highly deshielded carbonyl carbon, characteristic of a ketone.[6] |

Mass Spectrometry (MS) Analysis

Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision.

Experimental Protocol: GC-MS or LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable volatile solvent like ethyl acetate or methanol.[7]

-

Instrumentation: Utilize a mass spectrometer, often coupled with a chromatographic inlet like Gas Chromatography (GC) or Liquid Chromatography (LC) for sample introduction. Electrospray Ionization (ESI) or Electron Ionization (EI) can be used.[7][8]

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). The instrument will detect the mass-to-charge ratio of the molecular ion and its fragments.

Fragmentation Analysis: The molecular ion [M]⁺• for C₁₄H₁₇NO₅ is expected at m/z = 279. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.

Caption: Predicted major fragmentation pathways in EI-MS.

Predicted Major Fragment Ions:

| m/z (Predicted) | Ion Structure | Fragmentation Pathway |

| 279 | [C₁₄H₁₇NO₅]⁺• | Molecular Ion (M⁺•) |

| 234 | [M - C₂H₅O]⁺ | α-cleavage with loss of the ethoxy radical from the ester.[7] |

| 233 | [M - C₂H₅OH]⁺• | Loss of a neutral ethanol molecule, potentially via rearrangement. |

| 188 | [M - C₇H₇]⁺ | Loss of a benzyl radical. |

| 108 | [PhCH₂O]⁺ | Cleavage yielding the benzyloxy portion. |

| 91 | [C₇H₇]⁺ | Formation of the highly stable benzyl or tropylium cation. |

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.[9]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of the liquid sample can be placed as a thin film between two salt plates (e.g., NaCl or KBr). If the sample is a solid, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.[4]

-

Background Scan: Perform a background scan of the empty spectrometer or the pure salt plates to subtract atmospheric interference (CO₂, H₂O).[4]

-

Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[4]

-

Data Processing: The instrument software automatically ratios the sample scan against the background to produce the final transmittance or absorbance spectrum.

Spectral Interpretation:

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity | Functional Group |

| ~3350 | N-H Stretch | Medium | Carbamate N-H[10] |

| ~3030 | C-H Stretch (sp²) | Medium-Weak | Aromatic C-H |

| ~2980 | C-H Stretch (sp³) | Medium | Aliphatic C-H |

| ~1745 | C=O Stretch | Strong | Ester Carbonyl |

| ~1715 | C=O Stretch | Strong | Ketone Carbonyl[11] |

| ~1695 | C=O Stretch | Strong | Carbamate Carbonyl ("Amide I" band)[10] |

| ~1530 | N-H Bend | Medium | Carbamate N-H ("Amide II" band)[9] |

| ~1250 | C-O Stretch | Strong | Ester/Carbamate C-O stretch |

Note on Tautomerism: The presence of the enol form would introduce a very broad O-H stretching band from ~3200-2500 cm⁻¹ and would likely cause the C=O absorptions to shift to lower wavenumbers due to conjugation.

Integrated Structure Elucidation Workflow

The true power of this multi-modal approach lies in the synthesis of all data streams. No single technique provides the complete picture, but together, they create a self-validating system for unambiguous structure confirmation.

Caption: Logical workflow for integrated structure elucidation.

-

MS confirms the molecular weight (279.29) and elemental composition (C₁₄H₁₇NO₅). This provides the fundamental formula to work with.

-

FTIR confirms the presence of the key functional groups: N-H, multiple C=O environments (ketone, ester, carbamate), and aromatic rings.

-

NMR provides the definitive connectivity. ¹H NMR maps out the proton environments and their neighbors, while ¹³C NMR confirms the carbon skeleton, including the three distinct, deshielded carbonyl carbons.

By cross-referencing these datasets, each piece of evidence supports the others, leading to a single, consistent, and validated structure.

Conclusion

The structural elucidation of this compound is a prime example of the necessity of a multi-faceted analytical approach in modern chemistry. Through the synergistic application of NMR, MS, and FTIR spectroscopy, we can confidently determine its covalent structure, account for its tautomeric nature, and establish a complete analytical profile. The methodologies and interpretive frameworks detailed in this guide provide a robust protocol for researchers, ensuring the accuracy and reliability required for applications in synthesis and drug development.

References

- Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters - Benchchem.

- Supplementary Inform

- Wiley-VCH 2007 - Supporting Inform

- ETHYL 4-(BENZYLOXYCARBONYLAMINO)

- Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal - The Royal Society of Chemistry.

- SUPPORTING INFORMATION, FTIR data for carbam

- 67706-69-8(ETHYL 4-(BENZYLOXYCARBONYLAMINO)

- Draw a structure for each of the following:c. a β-keto ester | Study Prep in Pearson+.

- Characterization of Ethyl 4-(4-butylphenyl)-4-oxobutanoate: A Comparative Guide to Analytical Techniques - Benchchem.

- FTIR spectra of complex compound resulted

- Beta Keto esters - Alkyl

- Alkylation, Hydrolysis and Decarboxyl

- Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC - NIH.

Sources

- 1. This compound | 67706-69-8 [amp.chemicalbook.com]

- 2. 67706-69-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Draw a structure for each of the following:c. a β-keto ester | Study Prep in Pearson+ [pearson.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-(Cbz-amino)-3-oxobutanoate

Abstract

Ethyl 4-(Cbz-amino)-3-oxobutanoate is a valuable synthetic intermediate, classified as a β-amino-γ-ketoester. Its structure incorporates a versatile β-ketoester moiety, susceptible to a wide range of chemical transformations, and a carbobenzyloxy (Cbz)-protected amine, a cornerstone in peptide synthesis and medicinal chemistry. This guide provides a comprehensive overview of a robust synthetic route to this molecule, detailing the underlying chemical principles, a step-by-step experimental protocol, and a full spectroscopic characterization of the final product. The content is tailored for researchers in organic synthesis, drug discovery, and materials science who require a practical and scientifically grounded understanding of this compound.

Introduction and Strategic Importance

β-Amino ketones and their ester derivatives are pivotal structural motifs in a vast number of biologically active compounds and are versatile precursors for synthesizing nitrogen-containing heterocycles and amino alcohols.[1] The specific target of this guide, Ethyl 4-(Cbz-amino)-3-oxobutanoate, serves as a highly functionalized four-carbon building block. The Cbz protecting group offers stability under various reaction conditions while allowing for facile removal via hydrogenolysis, making it orthogonal to many other common protecting groups like Boc and Fmoc.[2] The β-ketoester functionality provides two key reactive sites: the acidic α-proton for alkylation and condensation reactions, and the electrophilic ketone for reductions and additions. This dual reactivity makes the title compound an ideal starting material for constructing more complex molecular architectures, including unnatural amino acids, peptide mimics, and heterocyclic scaffolds for drug development.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic approach to Ethyl 4-(Cbz-amino)-3-oxobutanoate points to a disconnection at the C2-C3 bond, suggesting an acylation of an ethyl acetate enolate equivalent. While feasible, this approach can be complicated by self-condensation of the ester. A more reliable and high-yielding strategy involves the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) followed by alcoholysis.[3][4]

Our chosen forward synthesis is therefore a three-step process:

-

N-Protection: Protection of the amine of glycine with benzyl chloroformate (Cbz-Cl).

-

Acylation of Meldrum's Acid: Activation of the resulting N-Cbz-glycine and subsequent reaction with Meldrum's acid to form an acyl-Meldrum's acid intermediate.

-

Ethanolysis: Reaction of the intermediate with ethanol to yield the final β-ketoester.

This pathway is advantageous because Meldrum's acid is highly acidic (pKa ≈ 4.97), facilitating easy deprotonation and acylation.[4] The subsequent alcoholysis of the acyl-Meldrum's acid intermediate is typically a clean, high-yielding reaction driven by the formation of the stable acetone by-product.[5]

Synthesis and Mechanistic Insight

The overall workflow for the synthesis and subsequent characterization is outlined below.

Caption: Overall workflow for the synthesis and characterization.

Mechanistic Pathway

The core of the synthesis lies in the formation and subsequent reaction of the Cbz-glycyl Meldrum's acid intermediate.

-

Amine Protection: The synthesis begins with the Schotten-Baumann reaction. Glycine's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.[2][6] A base is required to neutralize the HCl generated during the reaction.[2]

-

Acyl-Meldrum's Acid Formation: N-Cbz-glycine is activated, typically by conversion to its acid chloride with thionyl chloride or oxalyl chloride, or by using a coupling agent like carbonyldiimidazole (CDI).[3] The highly acidic C5 proton of Meldrum's acid is removed by a mild base (like pyridine), and the resulting anion attacks the activated carbonyl of Cbz-glycine to form the C-acylated product.

-

Ethanolysis to β-Ketoester: The acyl-Meldrum's acid is then heated in ethanol. The alcohol acts as a nucleophile, attacking one of the ester carbonyls of the Meldrum's acid ring. The tetrahedral intermediate collapses, leading to ring-opening. Subsequent decarboxylation and loss of acetone are facile processes that drive the reaction to completion, yielding the desired ethyl β-ketoester.[3][5]

Caption: Key mechanistic steps of the Meldrum's acid route.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified researchers and should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Step 1: Synthesis of N-Carbobenzyloxy-glycine (Cbz-Gly-OH)[7]

-

Dissolution: Dissolve glycine (7.51 g, 0.1 mol) in a 2 M aqueous solution of sodium hydroxide (50 mL) in a 250 mL flask. Cool the solution to 0°C in an ice bath.

-

Reaction: While maintaining the temperature at 0°C and stirring vigorously, add benzyl chloroformate (18.77 g, 1.1 eq) and a 4 M aqueous solution of sodium hydroxide (25 mL) simultaneously but dropwise from separate addition funnels over approximately 30 minutes. Ensure the pH remains between 8-10.[7]

-

Stirring: Stir the mixture for an additional 30 minutes at 0°C, then allow it to warm to room temperature and stir for 1 hour.

-

Work-up: Transfer the mixture to a separatory funnel and extract twice with diethyl ether (2 x 50 mL) to remove unreacted benzyl chloroformate and benzyl alcohol.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~1-2 with concentrated HCl. A white precipitate of Cbz-glycine will form.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield N-Cbz-glycine as a white solid.

Step 2: Synthesis of Ethyl 4-(Cbz-amino)-3-oxobutanoate[3][5]

-

Activation: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend N-Cbz-glycine (10.46 g, 0.05 mol) in anhydrous dichloromethane (100 mL). Add carbonyldiimidazole (CDI) (8.92 g, 1.1 eq) portion-wise over 15 minutes. Stir at room temperature for 1 hour until gas evolution ceases and the solution becomes clear.

-

Meldrum's Acid Addition: In a separate flask, dissolve Meldrum's acid (7.93 g, 1.1 eq) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the activated Cbz-glycine solution. Stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Ethanolysis: To the crude acyl-Meldrum's acid intermediate, add absolute ethanol (150 mL). Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting oil in ethyl acetate (150 mL) and wash successively with 1 M HCl (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford Ethyl 4-(Cbz-amino)-3-oxobutanoate as a pale yellow oil.

Spectroscopic Characterization

The structural identity and purity of the synthesized compound (MW: 279.28 g/mol , Formula: C₁₄H₁₇NO₅)[8] are confirmed through a combination of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The molecule exists as a mixture of keto and enol tautomers, a common feature of β-ketoesters.[9][10] The data below primarily describes the major keto tautomer.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Ethyl (-CH₃) | ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| Methylene (C2) | ~3.50 | Singlet (s) | 2H | -CO-CH₂ -CO- |

| Methylene (C4) | ~4.15 | Doublet (d) | 2H | -NH-CH₂ -CO- |

| Ethyl (-CH₂) | ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| Benzylic (-CH₂) | ~5.10 | Singlet (s) | 2H | Cbz: -O-CH₂ -Ph |

| Amide (-NH) | ~5.80 | Broad Triplet (br t) | 1H | Cbz-NH -CH₂- |

| Aromatic (Ar-H) | ~7.35 | Multiplet (m) | 5H | Cbz: -O-CH₂-Ph |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Ethyl (-CH₃) | ~14.1 | -O-CH₂-C H₃ |

| Methylene (C4) | ~45.0 | -NH-C H₂-CO- |

| Methylene (C2) | ~49.5 | -CO-C H₂-CO- |

| Ethyl (-CH₂) | ~61.5 | -O-C H₂-CH₃ |

| Benzylic (-CH₂) | ~67.0 | Cbz: -O-C H₂-Ph |

| Aromatic (Ar-C) | ~128.0-128.5 | Cbz: Aromatic CH |

| Aromatic (Ar-C) | ~136.5 | Cbz: Aromatic quat. C |

| Carbamate (C=O) | ~156.5 | Cbz: -NH-C O-O- |

| Ester (C=O) | ~167.0 | C O-OEt |

| Ketone (C=O) | ~201.0 | -CH₂-C O-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups present in the molecule.[11]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Description |

| N-H Stretch | ~3350 - 3300 | Medium, sharp |

| Aromatic C-H Stretch | ~3100 - 3000 | Medium |

| Aliphatic C-H Stretch | ~2980 - 2850 | Medium |

| Ester C=O Stretch | ~1745 | Strong, sharp (distinguishable from ketone) |

| Ketone C=O Stretch | ~1720 | Strong, sharp |

| Carbamate (Amide I) C=O Stretch | ~1690 | Strong, sharp |

| Amide II (N-H Bend) | ~1540 | Medium |

| C-O Stretch (Ester/Carbamate) | ~1250 - 1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

High-Resolution MS (HRMS): Calculated for C₁₄H₁₇NO₅ [M+H]⁺: 280.1185; [M+Na]⁺: 302.0999. Finding a mass peak corresponding to one of these values confirms the elemental composition.

-

Key Fragmentation Peaks: Common fragmentation pathways would include the loss of the ethoxy group (-45 Da), loss of the entire ethyl ester group (-73 Da), and cleavage of the benzyl group (-91 Da), leading to a characteristic peak for the Cbz fragment at m/z 108 (tropylium ion) or 91 (benzyl cation).

Safety, Handling, and Storage

-

Safety: Ethyl 4-(Cbz-amino)-3-oxobutanoate is a research chemical with limited toxicological data. Handle with standard laboratory precautions, including wearing gloves, safety glasses, and a lab coat. Avoid inhalation and contact with skin and eyes.

-

Handling: As a β-ketoester, it may be sensitive to strong acids and bases. It should be handled under an inert atmosphere if prolonged storage is required to prevent degradation.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. For long-term storage, refrigeration (-20°C) under a nitrogen or argon atmosphere is recommended.

References

- Gaunt, M. J., & Spencer, J. B. (2001). An Efficient Synthesis of β-Amino Ketones. The Journal of Organic Chemistry.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Organic Letters. (n.d.).

- Organic Chemistry Portal. (n.d.).

- BenchChem. (2025).

- Organic Chemistry Portal. (n.d.).

- RSC Publishing. (n.d.). Synthesis of β-ketoesters from renewable resources and Meldrum's acid.

- BenchChem. (2025). Application Notes: Synthesis of N-Substituted Glycine Oligomers Using N-Benzyl-N-Cbz.

- Organic Syntheses. (n.d.). Meldrum's acid.

- YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry.

- ChemicalBook. (2022). Uses and Synthesis of Meldrum's acid.

- ResearchGate. (n.d.). Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol.

- ChemicalBook. (n.d.). N-Carbobenzyloxyglycine.

- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).

- Wikipedia. (n.d.). Meldrum's acid.

- Google Patents. (n.d.). US2793204A - Process for the synthesis of peptides.

- Hernández, J. N., et al. (2003).

- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.

- Stack Exchange. (2014).

- ECHEMI. (n.d.).

- PubChem - NIH. (n.d.).

- BenchChem. (n.d.). An In-depth Technical Guide to (R)

- WordPress.com. (n.d.). ORGANIC CHEMISTRY SELECT - ir.

- ResearchGate. (n.d.). Experimental FT-IR spectrum of eaa in CHCl3.

- BIOFOUNT. (n.d.). Ethyl 4-(Cbz-amino)

- NIH. (n.d.). Ethyl (Z)-2-(4-chlorobenzylidene)

- PubChem - NIH. (n.d.). Ethyl 4-[methyl(thiolan-3-yl)

- PubChem - NIH. (n.d.).

-

ResearchGate. (n.d.). Synthesis and NMR elucidation of novel octa-amino acid resorcin[12]arenes derivatives.

- Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

- PubChem - NIH. (n.d.).

- FooDB. (2010).

- ResearchGate. (2025). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA)

- PubChem - NIH. (n.d.).

- Blogspot. (2014).

- ChemicalBook. (n.d.). Ethyl 3-(benzylamino)

- SpectraBase. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. 67706-69-8|Ethyl 4-(Cbz-amino)-3-oxobutanoate|Ethyl 4-(Cbz-amino)-3-oxobutanoate|-范德生物科技公司 [bio-fount.com]

- 9. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

An In-Depth Technical Guide to Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Versatile Building Block in Modern Synthesis

Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate, a molecule at the intersection of amino acid chemistry and β-keto ester reactivity, has emerged as a significant building block in organic synthesis. Its unique trifunctional architecture—comprising a Cbz-protected amine, a reactive β-keto group, and an ethyl ester—renders it a highly valuable precursor for a range of complex molecular targets. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and an exploration of its applications, particularly within the realm of drug discovery and development. Understanding the nuances of this reagent is critical for scientists aiming to leverage its synthetic potential in the creation of novel therapeutics and complex organic molecules.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 67706-69-8 | [1] |

| Molecular Formula | C₁₄H₁₇NO₅ | [1] |

| Molecular Weight | 279.29 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 88-90 °C | |

| Boiling Point | 425.7 ± 35.0 °C (Predicted) | [1] |

| Density | 1.192 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 10.12 ± 0.46 (Predicted) | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dictated by the interplay of its three key functional groups.

Keto-Enol Tautomerism

Like other β-keto esters, this compound exists in equilibrium between its keto and enol forms. This tautomerism is crucial to its reactivity, as the enol or the corresponding enolate is often the reactive species in many transformations. The equilibrium can be influenced by the solvent, temperature, and the presence of acids or bases.

Caption: Keto-enol tautomerism of the title compound.

Reactivity of the β-Keto Ester Moiety

The methylene group flanked by two carbonyl functionalities (the α-carbon) is acidic and can be readily deprotonated by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including:

-

Alkylation: Reaction with alkyl halides to introduce substituents at the α-position.

-

Acylation: Reaction with acyl chlorides or anhydrides.

-

Condensation Reactions: Such as the aldol or Claisen condensations.

The N-Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in peptide synthesis and other areas of organic chemistry[2][3][]. Its key features include:

-

Stability: It is stable to a wide range of reaction conditions, including mildly acidic and basic environments.

-

Removal: The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), which proceeds under neutral conditions and produces toluene and carbon dioxide as byproducts[2]. This orthogonality to many other protecting groups makes it a valuable tool in multi-step syntheses.

Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different proton environments in the molecule. Key expected resonances include:

-

A triplet and a quartet for the ethyl ester group.

-

Singlets or multiplets for the methylene protons adjacent to the carbonyl groups and the amine.

-

A singlet for the benzylic protons of the Cbz group.

-

Multiplets for the aromatic protons of the Cbz group.

-

A broad singlet or triplet for the N-H proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the 14 carbon atoms. Noteworthy resonances include:

-

Signals for the carbonyl carbons of the ketone and the ester in the downfield region (typically >160 ppm).

-

Resonances for the aromatic carbons of the Cbz group.

-

Signals for the aliphatic carbons of the ethyl group and the butanoate backbone.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups:

-

A strong absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration.

-

Strong carbonyl (C=O) stretching bands for the ketone and the ester, typically in the range of 1700-1750 cm⁻¹.

-

A carbonyl stretching band for the carbamate of the Cbz group, usually around 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z = 279. Key fragmentation pathways would likely involve the loss of the ethoxy group from the ester, cleavage of the Cbz group, and other characteristic fragmentations of β-keto esters.

Synthesis and Purification: A Practical Protocol

The synthesis of this compound can be achieved through the reaction of a Cbz-protected amino acid with a suitable three-carbon building block. A common and effective method involves the acylation of the enolate of an ethyl acetate equivalent with a Cbz-protected glycine derivative. A detailed experimental protocol is provided below.

Caption: A generalized workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Weinreb Amide

This protocol describes a reliable method for the synthesis of this compound.

Materials:

-

N-(Benzyloxycarbonyl)glycine

-

N,O-Dimethylhydroxylamine hydrochloride

-

N-Methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Ethyl acetate

-

Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Preparation of the Cbz-glycine Weinreb amide:

-

To a solution of N-(benzyloxycarbonyl)glycine in anhydrous THF at -15 °C, add N-methylmorpholine followed by the dropwise addition of isobutyl chloroformate.

-

Stir the resulting mixed anhydride for 30 minutes at -15 °C.

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and N-methylmorpholine in a mixture of THF and water at 0 °C.

-

Add the solution of the mixed anhydride to the hydroxylamine solution and stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 2 hours.

-

Perform an aqueous work-up and purify the crude product by column chromatography to yield the Cbz-glycine Weinreb amide.

-

-

Acylation of Ethyl Acetate Enolate:

-

Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C.

-

To this solution, add ethyl acetate dropwise and stir for 30 minutes to generate the lithium enolate.

-

Add a solution of the Cbz-glycine Weinreb amide in anhydrous THF to the enolate solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

-

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable starting material for the synthesis of several classes of biologically active compounds.

Synthesis of β-Amino Acids and their Derivatives

β-Amino acids are important components of many natural products and pharmaceuticals. They can be incorporated into peptides to create peptidomimetics with enhanced metabolic stability and unique conformational properties[5]. The title compound is an excellent precursor for the synthesis of γ-amino-β-hydroxybutyric acid (GABOB) and its analogs, which are known to have neurological activity. The ketone can be stereoselectively reduced to a hydroxyl group, and subsequent hydrolysis of the ester and carbamate provides the target β-amino acid.

Precursor for Heterocyclic Compounds

The dicarbonyl functionality of this compound allows for its use in the construction of various heterocyclic systems. For example, condensation reactions with hydrazines can lead to the formation of pyrazole derivatives, while reaction with amidines can yield pyrimidines. These heterocyclic cores are prevalent in a wide range of pharmaceuticals.

Building Block for Antiviral and Antibiotic Agents

The β-amino ketone structural unit is found in a number of bioactive molecules[5]. For instance, derivatives of this compound could serve as intermediates in the synthesis of novel β-lactam antibiotics[6][7][8][9][10], where the β-amino ketone can be transformed into the core azetidinone ring. Furthermore, the ability to introduce diverse functionality through the reactive ketone and the protected amine makes it a versatile scaffold for the development of new antiviral agents[11].

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation[1].

Precautionary Measures:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands and skin thoroughly after handling.

-

Use only in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its combination of a protected amine, a reactive β-dicarbonyl system, and an ester group allows for a wide array of chemical transformations. This guide has provided a detailed overview of its properties, a practical synthetic protocol, and a summary of its potential applications. For researchers and drug development professionals, a thorough understanding of this compound's chemistry is key to unlocking its full potential in the synthesis of novel and complex molecular targets.

References

-

Royal Society of Chemistry. (2014). Supporting information. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 4-oxobutanoate. Retrieved January 18, 2026, from [Link]

-

WordPress.com. (n.d.). ir | ORGANIC CHEMISTRY SELECT. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 18, 2026, from [Link]

- Lee, J. C., et al. (2013). Synthesis and Anticonvulsant Evaluations of N-cbz-alpha-amino-N-alkoxyglutarimides. Bulletin of the Korean Chemical Society, 34(10), 3021-3025.

-

Chemsrc. (n.d.). Ethyl 4-(benzyloxy)-3-oxobutanoate | CAS#:67354-34-1. Retrieved January 18, 2026, from [Link]

-

Organic Syntheses. (n.d.). 4. Retrieved January 18, 2026, from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Retrieved January 18, 2026, from [Link]

-

MolMeDB. (n.d.). Ethyl 3-oxobutanoate - Olomouc. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Drug molecules consisting of b-aminoketone fragments. Retrieved January 18, 2026, from [Link]

- Harmand, T., et al. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)

-

Chemical Synthesis Database. (n.d.). ethyl 4-(1H-indol-3-yl)-2-oxobutanoate. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). EP0197294B1 - Beta-lactam antibiotics, process for their preparation and their use as medicaments.

-

SpectraBase. (n.d.). Ethyl 4-(benzyloxycarbonylamino)-5-methyl-3-oxo-hexanoate - Optional[13C NMR] - Chemical Shifts. Retrieved January 18, 2026, from [Link]

-

FooDB. (n.d.). Showing Compound Ethyl 3-oxobutanoate (FDB003241). Retrieved January 18, 2026, from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester. Retrieved January 18, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. Retrieved January 18, 2026, from [Link]

-

National Institutes of Health (NIH). (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. Retrieved January 18, 2026, from [Link]

-

PubMed. (1988). Semisynthetic beta-lactam antibiotics. IV. Synthesis and antibacterial activity of 7 beta-[2-(hetero aromatic methoxyimino)-2-(2-aminothiazol-4-yl)acetamido]cephalosporins. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). EP0254495A2 - Beta-Lactam compound, method for preparing the same, medicinal composition for bacterially infectious disease therapy containing the same and intermediates for synthesis of the same.

-

NIST WebBook. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. Retrieved January 18, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). EP0048953A2 - Beta-lactam antibiotics.

Sources

- 1. This compound | 67706-69-8 [amp.chemicalbook.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. EP0197294B1 - Beta-lactam antibiotics, process for their preparation and their use as medicaments - Google Patents [patents.google.com]

- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Semisynthetic beta-lactam antibiotics. IV. Synthesis and antibacterial activity of 7 beta-[2-(hetero aromatic methoxyimino)-2-(2-aminothiazol-4-yl)acetamido]cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP0254495A2 - Beta-Lactam compound, method for preparing the same, medicinal composition for bacterially infectious disease therapy containing the same and intermediates for synthesis of the same - Google Patents [patents.google.com]

- 10. EP0048953A2 - Beta-lactam antibiotics - Google Patents [patents.google.com]

- 11. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate

Introduction

The core of this analysis rests on a multi-technique approach. Each spectroscopic method offers a unique and complementary piece of the structural puzzle. By integrating the data from NMR, IR, and MS, we create a self-validating system that can confirm the presence of all key functional groups and the overall molecular architecture, ensuring a high degree of confidence in the compound's identity and purity.

Molecular Structure and Tautomerism

Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate is a β-keto ester featuring a benzyloxycarbonyl (Cbz) protecting group. Its structure contains an ethyl ester, a ketone, and a carbamate functional group.

Caption: Molecular Structure of this compound.

A critical aspect of β-keto esters is their existence in a dynamic equilibrium between the keto and enol tautomeric forms.[3] This equilibrium is influenced by factors like solvent and temperature. The enol form is stabilized by conjugation and potential intramolecular hydrogen bonding. The presence of both tautomers can lead to the observation of two distinct sets of signals in NMR spectra and characteristic bands in IR spectra.

Caption: Keto-Enol Tautomerism in β-Keto Esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Acquisition: Insert the sample into the NMR spectrometer. Acquire ¹H and ¹³C spectra using standard pulse programs. For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum will provide information on the number of different proton environments and their neighboring protons. The following table outlines the expected signals for the keto form in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

| ~ 7.35 | Multiplet | 5H | Ar-H | Protons of the phenyl ring on the Cbz group. Their chemical shift is characteristic of aromatic systems. |

| ~ 5.60 | Broad Singlet | 1H | N-H | The carbamate N-H proton. Its shift can be variable and the peak may be broad due to quadrupole broadening and exchange. |

| ~ 5.10 | Singlet | 2H | Ph-CH₂ -O | The benzylic methylene protons. Being adjacent to both an oxygen and a phenyl ring, they are significantly deshielded. |

| ~ 4.20 | Quartet | 2H | O-CH₂ -CH₃ | The methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group (n+1 rule). |

| ~ 4.15 | Singlet | 2H | N-CH₂ -C=O | Methylene protons alpha to the ketone and adjacent to the nitrogen. This signal would likely appear as a doublet if coupled to the N-H proton. |

| ~ 3.50 | Singlet | 2H | C=O-CH₂ -C=O | The active methylene protons between the two carbonyl groups. In the keto form, these appear as a singlet. |

| ~ 1.25 | Triplet | 3H | O-CH₂-CH₃ | The methyl protons of the ethyl ester, appearing as a triplet due to coupling with the adjacent methylene group. |

Note: If the enol form is present, one would expect to see a new vinyl proton signal (C=CH) around 5.0-5.5 ppm and a broad enolic hydroxyl (-OH) signal further downfield.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

| ~ 201.0 | C =O (Ketone) | Ketone carbonyls are highly deshielded and typically appear at the downfield end of the spectrum.[2] |

| ~ 167.0 | C =O (Ester) | Ester carbonyls are also significantly deshielded, but typically appear slightly upfield from ketones.[2] |

| ~ 156.0 | C =O (Carbamate) | The carbamate carbonyl is shielded relative to esters and ketones due to electron donation from the adjacent nitrogen atom.[5][6] |

| ~ 136.0 | Ar-C (Quaternary) | The ipso-carbon of the phenyl ring attached to the benzylic CH₂ group. |

| ~ 128.0 | Ar-C H | Aromatic carbons of the Cbz group. Multiple signals are expected in this region. |

| ~ 67.0 | Ph-C H₂-O | The benzylic carbon, shifted downfield by the adjacent oxygen and phenyl ring. |

| ~ 61.0 | O-C H₂-CH₃ | The methylene carbon of the ethyl ester, shifted downfield by the ester oxygen. |

| ~ 50.0 | N-C H₂-C=O | Methylene carbon alpha to the ketone. |

| ~ 49.0 | C=O-C H₂-C=O | The active methylene carbon, positioned between two electron-withdrawing carbonyl groups. |

| ~ 14.0 | O-CH₂-C H₃ | The terminal methyl carbon of the ethyl ester, appearing in the typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: If the compound is a liquid, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. If it is a solid, prepare a KBr pellet or a mull.

-

Background Scan: Perform a background scan of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.

IR Spectral Analysis (Predicted)

The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its multiple carbonyl and N-H groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Insights |

| ~ 3300 | N-H Stretch | Carbamate | A moderately intense, potentially broad peak characteristic of the N-H bond. |

| 3100-3000 | C-H Stretch (sp²) | Aromatic | Characteristic stretching vibrations for C-H bonds on the phenyl ring. |

| 3000-2850 | C-H Stretch (sp³) | Aliphatic | Stretching vibrations for the various C-H bonds in the methylene and methyl groups. |

| ~ 1745 | C=O Stretch | Ester | A strong, sharp absorption band at a higher frequency, typical for saturated ethyl esters.[7] |

| ~ 1715 | C=O Stretch | Ketone | A strong, sharp absorption band characteristic of an aliphatic ketone.[7] |

| ~ 1705 | C=O Stretch | Carbamate | A strong absorption, often referred to as the "Amide I" band in carbamates. |

| 1600, 1495 | C=C Stretch | Aromatic | Skeletal vibrations of the phenyl ring. |

| ~ 1230 | C-O Stretch | Ester / Carbamate | Strong C-O stretching vibrations are expected in this region. |

Note: The presence of three distinct C=O stretching bands would be a key confirmation of the molecule's structure. In the enol tautomer, the ketone C=O band would be shifted to a lower frequency (~1650 cm⁻¹) due to conjugation, and a broad O-H stretch would appear around 3400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a common "soft" ionization technique suitable for this molecule, which will likely protonate to form the [M+H]⁺ ion.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio and detected.

Mass Spectral Analysis (Predicted)

The molecular formula is C₁₄H₁₇NO₅, with a molecular weight of 279.29 g/mol .

| m/z Value (Expected) | Ion | Interpretation |

| 280.12 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of the compound. |

| 302.10 | [M+Na]⁺ | The sodium adduct, often observed with ESI, providing further confirmation of the molecular weight. |

| 234.09 | [M-OEt+H]⁺ | Loss of the ethoxy group from the ester (mass = 45 Da). This is a common fragmentation pathway for ethyl esters.[2] |

| 172.06 | [M-C₇H₇O+H]⁺ | Loss of a benzyloxy radical (mass = 107 Da). |

| 108.06 | [C₇H₈O]⁺ | Fragment corresponding to benzyl alcohol. |

| 91.05 | [C₇H₇]⁺ | The tropylium ion, a very stable and common fragment from benzyl-containing compounds. |

The fragmentation pattern of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[8] The presence of fragments corresponding to the Cbz group and the ethyl ester moiety would provide strong evidence for the proposed structure.

Integrated Analysis Workflow

The confirmation of this compound is best achieved by integrating the data from all three techniques. This synergistic approach ensures that every part of the molecule is accounted for, creating a robust and self-validating characterization.

Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion

This guide outlines the expected spectroscopic characteristics of this compound. By leveraging the fundamental principles of NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure of this important synthetic intermediate. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical carbamate, ketone, and ester functional groups through their distinct carbonyl stretches, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide a comprehensive and definitive analytical toolkit for the modern chemist.

References

- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

- ResearchGate. Mass Spectra of β-Keto Esters.

- Canadian Science Publishing. Mass Spectra of β-Keto Esters.

- Google Patents. EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.

-

ResearchGate. Nuclear magnetic resonance (NMR) spectral characterization of BMAA and... | Download Scientific Diagram. Available from: [Link]

-

Reddit. chemical shift of carbamate : r/OrganicChemistry. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

WordPress.com. ir | ORGANIC CHEMISTRY SELECT. Available from: [Link]

-

Arctom Scientific. CAS NO. 67706-69-8 | Ethyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate. Available from: [Link]

-

ChemSigma. 67706-69-8 this compound. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3. Available from: [Link]

Sources

- 1. ethyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate;CAS No.:67706-69-8 [chemshuttle.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 67706-69-8|Ethyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate|BLD Pharm [bldpharm.com]

- 4. americanelements.com [americanelements.com]

- 5. chembk.com [chembk.com]

- 6. Ethyl 4-oxobutanoate | C6H10O3 | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 67706-69-8 [amp.chemicalbook.com]

- 8. arctomsci.com [arctomsci.com]

An In-Depth Technical Guide on the Keto-enol Tautomerism in Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development.[1][2][3][4] This guide provides an in-depth technical exploration of the keto-enol tautomerism exhibited by Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate, a key β-keto ester intermediate. We will delve into the structural nuances of the keto and enol forms, the factors governing their equilibrium, and the analytical methodologies crucial for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this phenomenon to leverage in their synthetic and medicinal chemistry endeavors.

Introduction: The Significance of Tautomerism in Drug Development

The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure. Tautomerism can significantly alter a molecule's pharmacophoric features, thereby impacting its pharmacokinetic and pharmacodynamic profiles.[1][2][3] The interconversion between tautomers can affect a drug's solubility, lipophilicity, binding affinity to its target, and metabolic stability.[3] Therefore, a thorough understanding and characterization of the tautomeric equilibrium of a drug candidate or a key intermediate are paramount during the preclinical stages of drug development.[2] this compound, a versatile building block in organic synthesis, presents a classic case of keto-enol tautomerism, making it an excellent model for studying this equilibrium.

Structural Analysis of Tautomers in this compound

This compound exists as an equilibrium mixture of its keto and enol forms.

-

The Keto Tautomer: This form is characterized by a ketone functional group at the C3 position and an adjacent methylene group (α-carbon) at the C2 position. The α-carbon is sp³ hybridized.

-

The Enol Tautomer: This isomer features a carbon-carbon double bond between C2 and C3, with a hydroxyl group attached to C3.[5] The α-carbon (now part of the double bond) is sp² hybridized.[5]

The enol form can be further stabilized through the formation of an intramolecular hydrogen bond, creating a pseudo-six-membered ring.[5][6] This chelation is a significant driving force for enolization in β-dicarbonyl compounds.

Caption: Keto-Enol Equilibrium of the target molecule.

Factors Influencing the Keto-Enol Equilibrium

The position of the keto-enol equilibrium is not static and is highly sensitive to several factors. Understanding these influences is critical for controlling the tautomeric composition in a given system.

Solvent Effects: Polarity and Hydrogen Bonding

The solvent plays a crucial role in determining the ratio of keto to enol tautomers.[7] Generally, for β-ketoesters, the enol form is favored in non-polar, aprotic solvents, while the keto form predominates in polar, protic solvents.[8]

-

Non-polar Solvents (e.g., Cyclohexane, Carbon Tetrachloride): In these environments, the intramolecular hydrogen bond of the enol form is highly stabilizing, as there is no competition from the solvent for hydrogen bonding.[8] This leads to a higher proportion of the enol tautomer.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the enol and stabilizing the more polar keto form.[7][9]

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents can form strong intermolecular hydrogen bonds with the keto tautomer, significantly stabilizing it and shifting the equilibrium in its favor.[8]

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Rationale |

| Cyclohexane | 2.0 | Enol | Favors intramolecular H-bonding. |

| Chloroform | 4.8 | Enol | Less polar, favors enol form. |

| Acetone | 21 | Keto | Disrupts intramolecular H-bond. |

| Ethanol | 25 | Keto | Strong intermolecular H-bonding with keto form. |

| Water | 80 | Keto | Strong intermolecular H-bonding with keto form. |

Table 1: Influence of Solvent Polarity on Tautomeric Equilibrium.

Temperature Effects

The keto-enol tautomerism is a dynamic equilibrium, and as such, is temperature-dependent. By studying the equilibrium constant at different temperatures, thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) for the tautomerization process can be determined.[10][11] This information provides deeper insights into the relative stabilities of the tautomers.

Substituent Effects

The electronic nature of substituents on the β-dicarbonyl framework can influence the acidity of the α-protons and the stability of the resulting enol. Electron-withdrawing groups at the α-position can increase the acidity of the α-protons, thereby favoring enolization.[5] In the case of this compound, the benzyloxycarbonylamino group at the C4 position will have an electronic influence on the equilibrium.

Experimental Characterization: Methodologies and Protocols

Accurate characterization and quantification of the keto and enol tautomers are essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for this purpose.[7][12]

¹H NMR Spectroscopy: A Quantitative Tool

Proton NMR spectroscopy allows for the direct observation and quantification of both tautomers because the rate of interconversion is slow on the NMR timescale.[7][13]

Characteristic ¹H NMR Signals:

-

Keto Tautomer:

-

A singlet for the methylene protons (-CH₂-) adjacent to the two carbonyl groups, typically in the range of δ 3.5-4.5 ppm.

-

A singlet for the other methylene protons adjacent to the nitrogen.

-

-

Enol Tautomer:

-

A singlet for the vinylic proton (=CH-), which is significantly deshielded and appears between δ 5.0-6.0 ppm.

-

A broad singlet for the enolic hydroxyl proton (-OH), often observed at a downfield chemical shift (δ 12-13 ppm) due to the strong intramolecular hydrogen bond.

-

Protocol for Determining Tautomeric Ratio by ¹H NMR:

-

Sample Preparation: Prepare a dilute solution of this compound in the deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, C₆D₆). Allow the solution to equilibrate for at least 60 minutes before analysis.[10]

-

NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Integration: Carefully integrate the signals corresponding to the keto methylene protons and the enol vinylic proton.

-

Calculation of Tautomeric Ratio:

-

Let I(keto) be the integral of the keto methylene protons (corresponding to 2H).

-

Let I(enol) be the integral of the enol vinylic proton (corresponding to 1H).

-

Percent Keto = [ (I(keto) / 2) / ( (I(keto) / 2) + I(enol) ) ] * 100

-

Percent Enol = [ I(enol) / ( (I(keto) / 2) + I(enol) ) ] * 100

-

-

Equilibrium Constant (K_eq): K_eq = [Enol] / [Keto] = (Percent Enol) / (Percent Keto)

Caption: Workflow for NMR-based tautomer analysis.

Other Spectroscopic Techniques

While NMR is the primary tool, other techniques can provide complementary information:

-

UV-Vis Spectroscopy: The keto and enol tautomers have different chromophores and will exhibit distinct absorption spectra.[14][15][16] The π → π* transition of the conjugated enol system typically absorbs at a longer wavelength than the n → π* transition of the isolated keto carbonyl group.[17] This technique is particularly useful for studying the kinetics of tautomerization.

-

Infrared (IR) Spectroscopy: The keto form will show a characteristic C=O stretching vibration around 1700-1750 cm⁻¹. The enol form will display a broad O-H stretch (due to hydrogen bonding) and a C=C stretching vibration.[18]

-

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the relative stabilities of the tautomers in the gas phase and in different solvents, providing theoretical support for experimental observations.[19][20]

Implications for Synthesis and Drug Design

The tautomeric equilibrium of this compound has direct consequences for its reactivity in organic synthesis. The enol form, with its nucleophilic C=C double bond, can participate in different reactions compared to the keto form. For drug design, controlling the tautomeric preference can be a strategy to optimize the interaction with a biological target.[21] For instance, one tautomer might be the active form that binds to a receptor, while the other is inactive.[21]

Conclusion

The keto-enol tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A comprehensive understanding of this equilibrium, achieved through rigorous experimental characterization, is crucial for its effective utilization in organic synthesis and for the rational design of new therapeutic agents. The methodologies outlined in this guide provide a robust framework for researchers to investigate and control the tautomeric behavior of this and other important β-dicarbonyl compounds.

References

-

Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link]